molecular formula C9H7BrF2O2 B2851350 Ethyl 3-bromo-2,6-difluorobenzoate CAS No. 1309933-04-7

Ethyl 3-bromo-2,6-difluorobenzoate

Cat. No.: B2851350
CAS No.: 1309933-04-7
M. Wt: 265.054
InChI Key: LKIQAXWEIBVROY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,6-difluorobenzoate is a chemical compound with the molecular formula C9H7BrF2O2 and a molecular weight of 265.05 g/mol It is an ester derivative of benzoic acid, characterized by the presence of bromine and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2,6-difluorobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-bromo-2,6-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.

    Hydrolysis: The primary products are 3-bromo-2,6-difluorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-bromo-2,6-difluorobenzoate has various applications in scientific research:

Mechanism of Action

The specific mechanism of action of ethyl 3-bromo-2,6-difluorobenzoate is not well-documented. as an ester, it may interact with biological systems through hydrolysis, releasing the corresponding acid and ethanol. The bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

  • Ethyl 5-bromo-2,3-difluorobenzoate
  • Ethyl 6-bromo-2,3-difluorobenzoate

Comparison: Ethyl 3-bromo-2,6-difluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning can affect the compound’s reactivity and physical properties compared to its isomers . For instance, the 2,6-difluoro substitution pattern may result in different electronic effects and steric hindrance compared to the 2,3-difluoro or 5-bromo-2,3-difluoro isomers.

Properties

IUPAC Name

ethyl 3-bromo-2,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIQAXWEIBVROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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